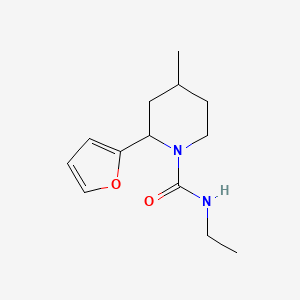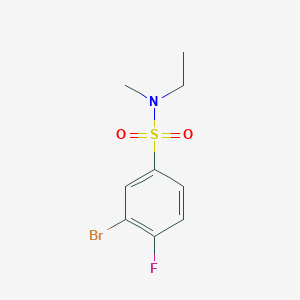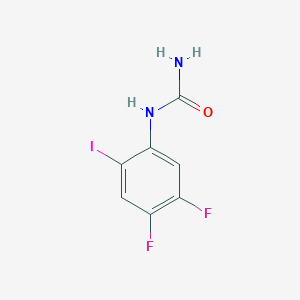
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one, also known as APTP, is a synthetic compound that has gained attention in the scientific community for its potential in various research applications. APTP belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it an interesting subject for study.
作用机制
The mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves its interaction with GABA-A receptors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one binds to a specific site on the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety-related behaviors. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to decrease anxiety-related behaviors and improve cognitive function. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have anti-tumor effects, as it inhibits the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its unique chemical structure, which makes it an interesting subject for study. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is its potential toxicity. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to have toxic effects on liver and kidney function in animal studies, which may limit its potential as a therapeutic agent.
未来方向
There are several future directions for the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. One area of interest is the development of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one analogs with improved pharmacological properties. Another area of interest is the study of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with a unique chemical structure that has gained attention in the scientific community for its potential in various research applications. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in the treatment of neurological disorders and cancer, and has been shown to have various biochemical and physiological effects. While 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has some limitations, it remains an interesting subject for study and has several future directions for research.
合成方法
The synthesis of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one involves the condensation of 2-aminocyclohexanone with 1,4-thiazepane-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then acetylated with acetic anhydride to yield 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one. This synthetic pathway has been reported in the literature and has been used by researchers to obtain 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one for various research purposes.
科学研究应用
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been studied for its potential in various scientific research applications. One of the most prominent applications of 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one is in the field of neuroscience. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used in the treatment of anxiety and other neurological disorders. 2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one has also been studied for its potential in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
属性
IUPAC Name |
2-(azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2OS/c1-13(15-7-4-2-3-5-8-15)14(17)16-9-6-11-18-12-10-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYAWJQLXCQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCSCC1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-1-(1,4-thiazepan-4-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(thiolan-2-yl)methanone](/img/structure/B7586601.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
![[3-[1-(5-Phenyl-1,3-oxazol-2-yl)ethylamino]phenyl]methanol](/img/structure/B7586604.png)
![2-[2-(3-Chlorophenyl)-2-hydroxyethyl]-6-methylpyridazin-3-one](/img/structure/B7586608.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-(thian-4-yl)urea](/img/structure/B7586609.png)



![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)